molecular formula C7H7NO2S B186359 2-Mercapto-nicotinic acid methyl ester CAS No. 74470-32-9

2-Mercapto-nicotinic acid methyl ester

Cat. No.: B186359
CAS No.: 74470-32-9
M. Wt: 169.2 g/mol
InChI Key: BQQXUGGTSVMBLL-UHFFFAOYSA-N
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Description

“2-Mercapto-nicotinic acid methyl ester” is a compound that contains both a mercapto (-SH) and a carboxylic acid or ester moiety (-COOH or -COOR’). It is a class of difunctional compounds that are industrial chemicals of potential environmental concern .


Synthesis Analysis

Methyl nicotinate, a similar compound, is synthesized by the esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid. The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate .


Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo reactions like hydrolysis. In hydrolysis, the ester is split with water, and the reaction is catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .

Scientific Research Applications

  • Synthesis and Mechanistic Studies:

    • A study by Nordin, Ariffin, Daud, and Sim (2016) discussed the synthesis of a compound from 2-mercaptonicotinic acid, leading to unexpected C–S bond cleavage and producing two distinct compounds. This research provides insights into the reactivity and potential applications of 2-Mercapto-nicotinic acid methyl ester derivatives in organic synthesis and mechanistic studies (Nordin, Ariffin, Daud, & Sim, 2016).
  • Chemical Reactions and Synthesis:

    • Shimizu, Shimazaki, Kon, and Konakahara (2010) explored the S-methylation of N-containing heterocyclic thiols, including this compound, under acidic conditions. This research is crucial for understanding the chemical properties and potential synthetic applications of this compound (Shimizu, Shimazaki, Kon, & Konakahara, 2010).
  • Applications in Bioconjugate Chemistry:

    • A study by Hoeve, Wynberg, Jones, Harvey, Ryan, and Reynolds (1997) discussed the synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms, which includes the use of this compound derivatives. These haptens were used to produce antibodies against organophosphate pesticides, highlighting a significant application in bioconjugate chemistry and immunology (Hoeve et al., 1997).
  • Electrochemical Studies:

    • Lejeune, Vandenbalck, Patriarche, and Lapière (1981) carried out electrochemical studies on derivatives of this compound, determining their electrochemical characteristics. This research is significant for understanding the electrochemical properties of these compounds, which could have applications in fields like sensor development and electrochemical analysis (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).

Safety and Hazards

“2-Mercapto-nicotinic acid methyl ester” is a chemical of potential environmental concern. It is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled. It may cause drowsiness or dizziness and is suspected of causing cancer .

Properties

IUPAC Name

methyl 2-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-8-6(5)11/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQXUGGTSVMBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354643
Record name 2-Mercapto-nicotinic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-32-9
Record name 2-Mercapto-nicotinic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-sulfanylidene-1,2-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the catalytic properties of the gold-supported rhodium catalyst prepared with Methyl 2-Mercaptonicotinate?

A2: The gold-supported rhodium catalyst prepared with MMNT (Rh-MMNT-Au) demonstrates activity in the hydrogenation of 1-hexene under mild conditions (40°C and 1 atm H2). [] The study highlights that this catalyst exhibits significantly higher activity compared to a catalyst prepared by directly adsorbing Rh2Cl2(CO)4 onto gold powder. [] This finding suggests that the presence of MMNT as a tethered ligand on the gold surface positively influences the catalytic performance of the rhodium species in the hydrogenation reaction.

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